N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine
Overview
Description
N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is a derivative of the amino acid L-serine. It is characterized by the presence of a tert-butoxycarbonyl group attached to the nitrogen atom and methyl groups attached to both the nitrogen and oxygen atoms. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The hydroxyl group of L-serine is then methylated using methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid.
Substitution Reactions: The methyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or sulfuric acid can be used to remove the tert-butoxycarbonyl group.
Substitution: Methyl iodide and potassium carbonate are commonly used for methylation reactions.
Major Products Formed
Scientific Research Applications
N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists.
Biological Studies: It serves as a model compound in studies of amino acid metabolism and enzyme mechanisms.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine involves its interaction with enzymes and receptors in biological systems. The tert-butoxycarbonyl group provides stability, while the methyl groups enhance its reactivity and binding affinity to molecular targets . The compound can inhibit or activate enzymes by mimicking the natural substrates or inhibitors .
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-L-serine: Lacks the methyl groups on the nitrogen and oxygen atoms.
N,O-dimethyl-L-serine: Does not have the tert-butoxycarbonyl group.
N-(tert-butoxycarbonyl)-N-methyl-L-serine: Has a methyl group only on the nitrogen atom.
Uniqueness
N-(tert-butoxycarbonyl)-N,O-dimethyl-L-serine is unique due to the presence of both tert-butoxycarbonyl and methyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and medicinal chemistry .
Properties
IUPAC Name |
(2S)-3-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-15-5)8(12)13/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJGHAGAXIUQOF-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](COC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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